2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Beschreibung
2-(4-(Ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring dual sulfonyl groups: an ethylsulfonyl moiety on the phenyl ring and a methylsulfonyl group at the 6-position of the benzo[d]thiazole core. This structure combines electron-withdrawing sulfonyl groups with a planar benzothiazole scaffold, which is often associated with bioactivity in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-3-28(24,25)13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(27(2,22)23)11-16(15)26-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHAQPFGABGXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Synthesis of 4-(ethylsulfonyl)aniline: This intermediate can be prepared by sulfonation of ethylbenzene followed by nitration and reduction.
Formation of 6-(methylsulfonyl)benzo[d]thiazole: This can be synthesized by the reaction of 2-aminothiophenol with methylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling 4-(ethylsulfonyl)aniline with 6-(methylsulfonyl)benzo[d]thiazole using acetic anhydride as a coupling agent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl and benzo[d]thiazolyl groups can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related acetamide-benzothiazole derivatives:
Key Structural and Functional Insights
Sulfonyl Group Positioning :
- The target compound’s methylsulfonyl group at the benzothiazole 6-position (vs. 5-position in ’s Compound 47) may alter steric interactions with biological targets. For example, sulfonyl groups at the 6-position (as in ’s 5q) correlate with antibacterial activity, while 5-position sulfonyls () favor antimicrobial effects .
- Ethylsulfonyl on the phenyl ring (target) vs. propynyloxy (’s 21) reduces metabolic instability compared to terminal alkynes but may decrease reactivity for further functionalization .
Biological Activity Trends :
- Antimicrobial vs. CNS Activity : Compounds with hydrophilic substituents (e.g., piperazine in ’s 47) favor antibacterial action, whereas fluorobenzyl/triazole groups (’s 5j) enhance blood-brain barrier penetration for anticonvulsant effects .
- Dual Sulfonyl vs. Hybrid Motifs : The target compound’s dual sulfonyl design lacks the multitarget capability of ’s tacrine hybrids but may offer selective kinase inhibition due to increased polarity .
Synthetic Considerations :
- Microwave-assisted synthesis () achieves moderate yields (51–61%) for benzothiazole-acetamides, whereas stepwise coupling () yields >90% for hybrid structures . The target compound’s synthesis would likely require sulfonation steps under controlled conditions to avoid overoxidation.
Computational and Spectral Characterization :
- Analogs in and were validated via NMR and IR spectroscopy, confirming acetamide C=O stretches (~1700 cm⁻¹) and sulfonyl S=O peaks (~1350–1150 cm⁻¹). The target compound’s spectral data would align with these patterns .
Biologische Aktivität
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (CAS No. 942007-99-0) is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of sulfonyl groups enhances its solubility and bioavailability.
Molecular Formula : CHNOS
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which suggests potential anti-inflammatory properties.
- Receptor Modulation : It may modulate receptor activity in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:
- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15.625 μM.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli with an MIC ranging from 62.5 to 125 μM.
Anticancer Activity
Research indicates that this compound may possess anticancer properties:
- In vitro studies demonstrated cytotoxic effects on cancer cell lines, particularly in breast and colon cancer models.
- The mechanism involves induction of apoptosis and inhibition of cell cycle progression.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated that it significantly inhibited biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μM) | Biofilm Inhibition Concentration (MBIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.625 | 62.216 - 124.432 |
| Escherichia coli | 62.5 - 125 | Not specified |
Study 2: Anticancer Potential
Another investigation focused on the compound's effects on cancer cell lines. The findings suggested that it effectively reduced cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent for cancer treatment .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HT-29 (Colon Cancer) | 25 |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | DCM | 25°C | None | 65–70 |
| Sulfonation | DMF | 80°C | K₂CO₃ | 80–85 |
| Amide coupling | THF | 0–5°C | EDC/HOBt | 75–80 |
How can researchers confirm the molecular structure and integrity of the compound post-synthesis?
Level: Basic
Answer:
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., ethylsulfonyl vs. methylsulfonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₃N₂O₅S₃, MW 499.6 g/mol) .
- X-ray crystallography : Resolves crystal packing and stereochemistry for unambiguous confirmation .
Note: Discrepancies in NMR splitting patterns may arise from rotational barriers in sulfonyl groups; variable-temperature NMR can resolve this .
What experimental strategies are recommended to assess the compound’s pharmacokinetic properties in vitro?
Level: Advanced
Answer:
Key methodologies include:
- Solubility assays : Use shake-flask methods with buffers (pH 1.2–7.4) and HPLC quantification to determine logP and aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS to calculate half-life .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
Q. Table 2: Representative Pharmacokinetic Data
| Property | Method | Result |
|---|---|---|
| logP | Shake-flask (octanol/water) | 2.8 ± 0.3 |
| Solubility (pH 7.4) | HPLC-UV | 12.5 µM |
| Microsomal t₁/₂ | LC-MS/MS (human) | 45 min |
How should researchers address contradictory data in biological activity studies (e.g., IC₅₀ variability across assays)?
Level: Advanced
Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies:
- Assay standardization : Use cell lines with consistent genetic backgrounds (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) .
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize results .
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
Example: A reported IC₅₀ range of 1–10 µM in cytotoxicity assays could reflect differences in ATP concentrations (kinase assays) or efflux pump activity (P-gp expression) .
What approaches are effective for establishing structure-activity relationships (SAR) for this compound?
Level: Advanced
Answer:
SAR studies require systematic structural modifications:
- Functional group replacement : Swap ethylsulfonyl with methylsulfonyl or isopropylsulfonyl to evaluate steric/electronic effects .
- Bioisosterism : Replace benzothiazole with benzoxazole to assess heterocycle influence on target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with activity .
Q. Table 3: SAR Trends in Analogues
| Modification | Activity Change (IC₅₀) | Key Insight |
|---|---|---|
| Ethyl → Methyl sulfonyl | 2-fold decrease | Larger groups enhance hydrophobic interactions |
| Benzothiazole → Benzoxazole | 5-fold increase | Oxygen vs. sulfur alters π-stacking |
How can researchers optimize the compound’s stability under physiological conditions?
Level: Advanced
Answer:
Stability optimization involves:
- pH-rate profiling : Identify degradation hotspots (e.g., hydrolysis of acetamide in acidic conditions) .
- Lyophilization : Formulate as a lyophilized powder to prevent aqueous degradation .
- Prodrug design : Mask labile groups (e.g., esterify sulfonyl moieties) to improve plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
